(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate (abbreviated as 2-ODN) is an organic compound with a nitrate group attached to the nitrogen atom of a 2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl group. 2-ODN is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

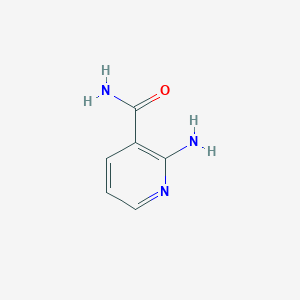

- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .

- Methods of Application : The reaction of Meldrum’s acid with triethyl orthoformate and aniline is used to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

- Results or Outcomes : The reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .

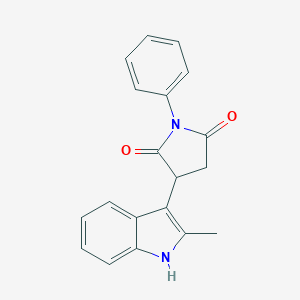

- Application Summary : Bis-(2-oxo-1,3-oxazolidin-3-yl)-phosphonic chloride is prepared by the reaction of two moles of oxazolidin-2-one with phosphorus oxychloride in dry tetrahydrofuran in the presence of triethylamine . This compound is then treated with various heterocyclic aromatic and aliphatic amines under the same experimental conditions to afford the title compounds .

- Methods of Application : The reaction of two moles of oxazolidin-2-one with phosphorus oxychloride in dry tetrahydrofuran in the presence of triethylamine is used to prepare Bis-(2-oxo-1,3-oxazolidin-3-yl)-phosphonic chloride . This compound is then treated with various heterocyclic aromatic and aliphatic amines under the same experimental conditions .

- Results or Outcomes : The reaction affords the title compounds, which are expected to have antimicrobial activity .

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Synthesis and Antimicrobial Activity of 3-[(4-substituted) (2-oxo-1,3 …

- Synthesis of 6-Mercapto-2-Oxonicotinic Acid

- Application Summary : 6-Mercapto-2-oxonicotinic acid is synthesized based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide . This compound is of interest as a complexating agent and in pharmaceuticals .

- Methods of Application : The reaction of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide is used to prepare 6-mercapto-2-oxonicotinic acid .

- Results or Outcomes : The reaction affords 6-mercapto-2-oxonicotinic acid, which is of interest as a complexating agent and in pharmaceuticals .

- Synthesis of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Application Summary : Cyanoacetamide reacts with an aminomethylidene derivative of Meldrum’s acid in the presence of KOH followed by acidification to give 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This compound is of interest as a complexating agent and in pharmaceuticals .

- Methods of Application : The reaction of cyanoacetamide with an aminomethylidene derivative of Meldrum’s acid in the presence of KOH followed by acidification is used to prepare 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

- Results or Outcomes : The reaction affords 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is of interest as a complexating agent and in pharmaceuticals .

properties

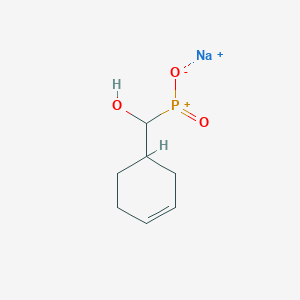

CAS RN |

13770-61-1 |

|---|---|

Product Name |

(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |

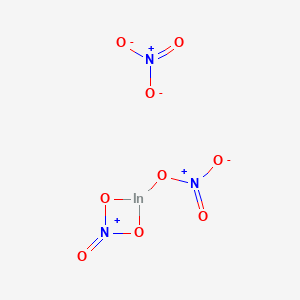

Molecular Formula |

InN3O9 |

Molecular Weight |

300.83 g/mol |

IUPAC Name |

(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |

InChI |

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |

InChI Key |

LKRFCKCBYVZXTC-UHFFFAOYSA-N |

SMILES |

[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |

Other CAS RN |

13770-61-1 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Irritant |

Related CAS |

13465-14-0 (hydrate) |

synonyms |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.